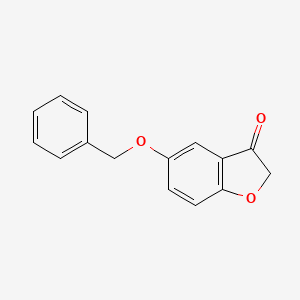

![molecular formula C12H16ClNO2 B6352523 Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154153-25-9](/img/structure/B6352523.png)

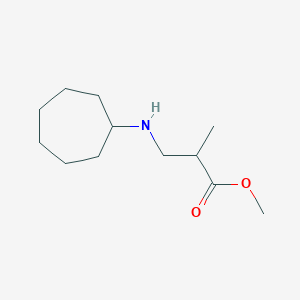

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photopolymerization Applications

- Nitroxide-Mediated Photopolymerization: A study by Guillaneuf et al. (2010) explores the use of a similar compound in photopolymerization. This compound, containing a chromophore group, is efficient in generating radicals under UV irradiation, useful in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Applications in Synthesis of Anticancer Agents

- Anticancer Drug Synthesis: Basu Baul et al. (2009) describe the synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base, which shows potential as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Structural Studies in Crystallography

- Crystallography: The study of the crystal structure of similar compounds, such as methyl N-(4-chlorophenyl)succinamate, reveals insights into molecular conformations and interactions, as discussed by Gowda et al. (2009). This information is vital for understanding the chemical and physical properties of these compounds (Gowda et al., 2009).

Synthesis of HDAC Inhibitors for Cancer Treatment

- HDAC Inhibitor Synthesis: Rayes et al. (2019) focus on the modification of a similar compound's structure to create potent HDAC inhibitors, showing inhibitory actions on colon cancer cells. This demonstrates the compound's potential in developing new anticancer therapies (Rayes et al., 2019).

Enzymatic Resolution Studies

- Enzymatic Resolution: The enzymatic resolution of derivatives of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, as investigated by Escalante (2008), demonstrates the use of these compounds in biochemical processes, including the production of optically pure enantiomers (Escalante, 2008).

Anticonvulsant Properties

- Anticonvulsant Applications: A study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, including compounds similar to methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, suggests potential applications in developing anticonvulsant drugs (Kubicki et al., 2000).

Selective Inhibition of Cancer Cell Proliferation

- Selective Cancer Cell Inhibition: Research by Rayes et al. (2020) on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shows that these compounds selectively inhibit the proliferation of colon cancer cells, indicating their potential in targeted cancer therapy (Rayes et al., 2020).

Monoamine Transporter Binding Properties

- Binding Properties in Neurochemical Applications: Carroll et al. (2005) explore the binding properties of 3β-(3‘,4‘-Disubstituted phenyl)tropane-2β-carboxylic acid methyl esters to monoamine transporters. These findings are significant for understanding neurochemical interactions and potential therapeutic applications (Carroll et al., 2005).

Propriétés

IUPAC Name |

methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAHLTYYUYEYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)